molecular formula C26H25ClN2 B1589208 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride CAS No. 78646-25-0

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

Cat. No.: B1589208
CAS No.: 78646-25-0
M. Wt: 400.9 g/mol
InChI Key: NPZHJIVCTBHAJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium salts are known for their structural diversity and presence in many natural products and bioactive pharmaceuticals . This compound, in particular, features a dimethylamino group and a triphenylmethyl group attached to the pyridinium ring, which contributes to its distinct chemical behavior.

Scientific Research Applications

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride has several scientific research applications, including:

Future Directions

Pyridinium salts have been highlighted for their importance in various fields, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . These areas could represent future directions for research involving 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride typically involves the reaction of 4-(Dimethylamino)pyridine with triphenylmethyl chloride in the presence of a suitable solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

4-(Dimethylamino)pyridine+Triphenylmethyl chloride4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride\text{4-(Dimethylamino)pyridine} + \text{Triphenylmethyl chloride} \rightarrow \text{this compound} 4-(Dimethylamino)pyridine+Triphenylmethyl chloride→4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

The reaction is typically conducted at room temperature, and the product is isolated by precipitation or crystallization from the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-(Dimethylamino)-1-(triphenylmethyl)pyridinol, while oxidation with hydrogen peroxide could produce N-oxide derivatives .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride involves its interaction with molecular targets through its pyridinium ring and substituents. The compound can act as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and intermediates. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is unique due to the combination of the dimethylamino group and the triphenylmethyl group on the pyridinium ring. This structural arrangement imparts distinct chemical properties, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZHJIVCTBHAJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449030
Record name 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78646-25-0
Record name 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.